2-(10-Phenyl-9-anthracenyl)dibenzofuran
Overview
Description
2-(10-Phenyl-9-anthracenyl)dibenzofuran is a compound that combines the structural features of anthracene and dibenzofuran. This compound is known for its excellent thermal stability and electron-transporting properties, making it a valuable material in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Phenyl-9-anthracenyl)dibenzofuran typically involves the coupling of 10-phenylanthracene with dibenzofuran. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 10-phenylanthracene with a halogenated dibenzofuran under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(10-Phenyl-9-anthracenyl)dibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that can further modify its electronic properties.
Reduction: Reduction reactions can be used to alter the compound’s structure and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the anthracene or dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2-(10-Phenyl-9-anthracenyl)dibenzofuran has several scientific research applications:
Organic Electronics: It is used as an electron-transporting material in OLEDs, contributing to improved device efficiency and stability.
Photovoltaics: The compound’s electronic properties make it a candidate for use in organic photovoltaic cells.
Sensors: Its fluorescence properties can be exploited in the development of chemical sensors.
Material Science: The compound is studied for its potential use in various advanced materials due to its stability and electronic characteristics
Mechanism of Action
The mechanism by which 2-(10-Phenyl-9-anthracenyl)dibenzofuran exerts its effects is primarily related to its ability to transport electrons efficiently. This is due to the conjugated system of the anthracene and dibenzofuran moieties, which allows for effective delocalization of electrons. The compound interacts with molecular targets in electronic devices, facilitating charge transport and improving device performance .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(10-Phenylanthracen-9-yl)-phenyl)dibenzo[b,d]furan (m-PPDF)
- 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan (p-PPDF)
- 9-(10-Phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]benzofuran
Uniqueness
2-(10-Phenyl-9-anthracenyl)dibenzofuran stands out due to its unique combination of anthracene and dibenzofuran, which imparts excellent thermal stability and electron-transporting properties. Compared to similar compounds, it offers a balance of stability and performance, making it particularly suitable for use in high-efficiency OLEDs .
Properties
IUPAC Name |
2-(10-phenylanthracen-9-yl)dibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O/c1-2-10-21(11-3-1)31-24-13-4-6-15-26(24)32(27-16-7-5-14-25(27)31)22-18-19-30-28(20-22)23-12-8-9-17-29(23)33-30/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRUXUQFTUJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC=CC=C76 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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